Cyclopenthiazide

Description

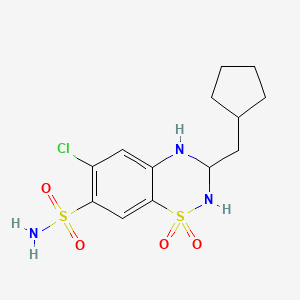

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYKPTRYDKTTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022868 | |

| Record name | Cyclopenthiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742-20-1, 96783-05-0, 96783-06-1 | |

| Record name | Cyclopenthiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopenthiazide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenthiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenthiazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenthiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclopenthiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopenthiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenthiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4S2N85F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7817XC41U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTHIAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866GEV195O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopenthiazide's Mechanism of Action on the NCC Transporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which cyclopenthiazide, a thiazide diuretic, inhibits the sodium-chloride cotransporter (NCC). It delves into the direct interaction with the transporter, the impact on its conformational state, and the broader regulatory signaling pathways that govern NCC activity. This document synthesizes current structural and functional data, outlines detailed experimental protocols for studying this interaction, and presents key quantitative data for thiazide diuretics. The information herein is intended to support further research and drug development efforts targeting the NCC transporter.

Introduction: The Role of the NCC Transporter in Renal Physiology

The Na+-Cl- cotransporter (NCC), encoded by the SLC12A3 gene, is a crucial membrane protein located in the apical membrane of the distal convoluted tubule (DCT) in the kidney. It plays a pivotal role in renal salt reabsorption, contributing to the fine-tuning of sodium and chloride homeostasis, which is essential for blood pressure regulation. NCC facilitates the electroneutral transport of one Na+ and one Cl- ion from the tubular fluid into the DCT cells. The activity of NCC is a key determinant of extracellular fluid volume and arterial blood pressure. Dysregulation of NCC activity is implicated in blood pressure disorders; gain-of-function mutations lead to hypertension (Familial Hyperkalemic Hypertension), while loss-of-function mutations cause Gitelman syndrome, a salt-wasting hypotension.

This compound is a thiazide diuretic widely used in the management of hypertension and edema. Its primary therapeutic effect is achieved through the inhibition of the NCC transporter, leading to increased urinary excretion of sodium and chloride, and consequently, water. Understanding the precise mechanism of this inhibition at the molecular level is critical for the development of more specific and potent antihypertensive agents with improved side-effect profiles.

The Direct Inhibitory Mechanism of this compound on NCC

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the interaction between thiazide diuretics and the NCC transporter. While specific structural data for this compound is not yet available, studies on other thiazides like polythiazide and hydrochlorothiazide reveal a conserved mechanism of action that is applicable to this compound.

Thiazide diuretics, including this compound, act as competitive inhibitors of the NCC transporter. They bind to a specific site within the transmembrane domain (TMD) of the transporter, which directly overlaps with the chloride binding site. This binding action physically obstructs the translocation pathway for chloride ions, thereby preventing the cotransport of both sodium and chloride.

Furthermore, the binding of a thiazide molecule locks the NCC transporter in an outward-facing conformation. The transport of ions by NCC relies on an alternating access mechanism, where the transporter cycles between outward-facing and inward-facing conformations to move ions across the cell membrane. By stabilizing the outward-facing state, this compound prevents the conformational changes necessary for the transport cycle to complete, effectively halting ion translocation. This dual mechanism of competitive inhibition and conformational locking underlies the potent diuretic effect of this compound.

Quantitative Data: Thiazide Interaction with NCC

| Thiazide Diuretic | Species | IC50 (µM) | Reference |

| Polythiazide | Rat | 0.3 | [1] |

| Polythiazide | Mouse | 0.4 | [1] |

| Polythiazide | Flounder | 7.0 | [1] |

Note: IC50 values can vary depending on the experimental system and conditions.

Regulation of NCC Activity: The WNK-SPAK/OSR1 Signaling Pathway

The activity of the NCC transporter is tightly regulated by a complex signaling cascade involving a family of serine-threonine kinases known as "With-No-Lysine" (WNK) kinases. This pathway plays a crucial role in modulating NCC's phosphorylation state, which directly correlates with its transport activity.

The core of this regulatory pathway consists of WNK kinases (WNK1, WNK3, and WNK4) that act upstream of two related kinases: Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). When activated, WNKs phosphorylate and activate SPAK and OSR1. In turn, activated SPAK/OSR1 directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC transporter. This phosphorylation event is the primary mechanism for increasing NCC activity. It enhances the transporter's intrinsic activity and promotes its retention at the plasma membrane by reducing its internalization.

This compound's inhibitory action is independent of this signaling pathway; it directly targets the transporter itself. However, the efficacy of this compound can be influenced by the baseline activity of the NCC, which is determined by the WNK-SPAK/OSR1 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on the NCC transporter.

Heterologous Expression of NCC in Xenopus laevis Oocytes and 22Na+ Uptake Assay

This in vitro assay is a cornerstone for functional studies of the NCC transporter and its inhibition by thiazide diuretics.

Protocol:

-

Oocyte Preparation:

-

Surgically remove oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to defolliculate them.

-

Select healthy, stage V-VI oocytes for injection.

-

-

cRNA Injection:

-

Linearize the plasmid DNA containing the human NCC cDNA and in vitro transcribe capped cRNA using a commercially available kit.

-

Microinject approximately 50 ng of NCC cRNA into each oocyte.

-

Incubate the injected oocytes for 3-5 days at 18°C in Barth's solution to allow for protein expression.

-

-

22Na+ Uptake Assay:

-

Wash the oocytes in a chloride-free uptake solution.

-

Pre-incubate the oocytes for 5-10 minutes in the uptake solution containing varying concentrations of this compound or vehicle control.

-

Initiate the uptake by transferring the oocytes to an uptake solution containing 22Na+ (typically 1-5 µCi/ml) and the respective concentration of this compound.

-

After a defined incubation period (e.g., 60 minutes), stop the uptake by washing the oocytes extensively with ice-cold, isotope-free uptake solution.

-

Lyse individual oocytes in a scintillation vial with SDS.

-

Measure the radioactivity of each oocyte using a scintillation counter.

-

Calculate the rate of 22Na+ uptake and determine the IC50 value of this compound by plotting the uptake rate against the drug concentration.

-

Western Blot Analysis of NCC Phosphorylation

This protocol allows for the assessment of the phosphorylation status of NCC in response to various stimuli.

Protocol:

-

Sample Preparation:

-

Culture mammalian cells (e.g., HEK293 or mDCT cells) expressing NCC.

-

Treat the cells with activators (e.g., low chloride medium) or inhibitors of the WNK-SPAK/OSR1 pathway.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated NCC (e.g., anti-pT53-NCC, anti-pT58-NCC, or anti-pS71-NCC) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total NCC or a housekeeping protein (e.g., actin or tubulin).

-

Quantify the band intensities using densitometry software to determine the relative levels of NCC phosphorylation.[2]

-

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins like NCC in complex with their inhibitors.

Protocol:

-

Protein Expression and Purification:

-

Overexpress human NCC in a suitable expression system (e.g., HEK293 cells).

-

Solubilize the cell membranes with a mild detergent to extract the NCC protein.

-

Purify the NCC protein using affinity chromatography followed by size-exclusion chromatography.

-

-

Complex Formation and Grid Preparation:

-

Incubate the purified NCC with a saturating concentration of this compound (or another thiazide diuretic).

-

Apply a small volume of the NCC-thiazide complex to a cryo-EM grid.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample.

-

-

Data Collection:

-

Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

-

Collect a large dataset of high-resolution images of the NCC-thiazide particles.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction and contrast transfer function (CTF) estimation on the raw images.

-

Use particle-picking software to select individual NCC-thiazide particles.

-

Perform 2D and 3D classification to sort the particles into homogenous groups.

-

Generate a high-resolution 3D reconstruction of the NCC-thiazide complex.

-

-

Model Building and Analysis:

-

Build an atomic model of the NCC-thiazide complex into the cryo-EM density map.

-

Refine the model to optimize its fit to the data.

-

Analyze the structure to identify the binding site of the thiazide diuretic and the conformational state of the transporter.[3]

-

Conclusion

This compound exerts its diuretic and antihypertensive effects through a direct and potent inhibition of the NCC transporter in the distal convoluted tubule. The mechanism involves competitive binding to the chloride translocation site and locking the transporter in an inactive, outward-facing conformation. The activity of NCC is endogenously regulated by the WNK-SPAK/OSR1 phosphorylation cascade, which sets the baseline for transporter activity. A thorough understanding of these molecular mechanisms, supported by the experimental protocols outlined in this guide, is essential for the rational design of novel therapeutics targeting the NCC for the management of hypertension and other related disorders. Future research should focus on obtaining specific quantitative and structural data for this compound to further refine our understanding of its interaction with the NCC transporter.

References

- 1. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Cyclopenthiazide for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cyclopenthiazide, a thiazide diuretic of significant interest in pharmaceutical research. This document details the chemical pathways, experimental protocols, and purification methodologies required to obtain high-purity this compound for research applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process culminating in the condensation of a key intermediate, 5-chloro-2,4-disulfamoylaniline, with cyclopentanecarbaldehyde. The overall synthetic scheme is presented below.

Synthesis of 5-chloro-2,4-disulfamoylaniline (Intermediate 1)

The synthesis of the crucial intermediate, 5-chloro-2,4-disulfamoylaniline, can be achieved through various routes. One common method involves the chlorosulfonation of m-chloroaniline followed by amination.

Experimental Protocol: Synthesis of 5-chloro-2,4-disulfamoylaniline

| Step | Reagents and Conditions | Observations |

| 1. Chlorosulfonation | To a cooled (0-5 °C) solution of m-chloroaniline in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise with vigorous stirring. | Exothermic reaction. The temperature should be carefully controlled. |

| 2. Reaction | After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). | A precipitate of 5-chloroaniline-2,4-disulfonyl chloride is formed. |

| 3. Isolation | The precipitate is filtered, washed with a cold solvent, and dried under a vacuum. | |

| 4. Ammonolysis | The dried 5-chloroaniline-2,4-disulfonyl chloride is then slowly added to a cooled, concentrated aqueous ammonia solution. | The reaction is exothermic. |

| 5. Product Formation | The mixture is stirred for several hours at room temperature. | 5-chloro-2,4-disulfamoylaniline precipitates out of the solution. |

| 6. Purification | The product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-chloro-2,4-disulfamoylaniline. |

Quantitative Data Summary: Synthesis of 5-chloro-2,4-disulfamoylaniline

| Parameter | Value |

| Starting Material | m-chloroaniline |

| Key Reagents | Chlorosulfonic acid, Aqueous Ammonia |

| Typical Yield | 60-70% |

| Purity (after recrystallization) | >98% |

| Melting Point | 257-261 °C[1] |

Synthesis of this compound (Final Product)

The final step in the synthesis of this compound involves the condensation of 5-chloro-2,4-disulfamoylaniline with cyclopentanecarbaldehyde. This reaction forms the dihydrobenzothiadiazine ring system characteristic of thiazide diuretics.[2]

Experimental Protocol: Synthesis of this compound

| Step | Reagents and Conditions | Observations |

| 1. Reaction Setup | A mixture of 5-chloro-2,4-disulfamoylaniline and a slight excess of cyclopentanecarbaldehyde is heated in a suitable solvent, such as ethanol or a mixture of ethanol and water. A catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction. | |

| 2. Reflux | The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). | |

| 3. Cooling and Precipitation | Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to induce precipitation of the crude this compound. | |

| 4. Isolation | The precipitated solid is collected by vacuum filtration and washed with a small amount of cold solvent to remove unreacted starting materials. |

Quantitative Data Summary: Synthesis of this compound

| Parameter | Value |

| Starting Materials | 5-chloro-2,4-disulfamoylaniline, Cyclopentanecarbaldehyde |

| Solvent | Ethanol or Ethanol/Water |

| Catalyst | p-toluenesulfonic acid (optional) |

| Typical Yield | 75-85% |

| Purity (crude) | 90-95% |

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Purification of this compound

High purity is essential for research applications. The crude this compound obtained from the synthesis can be purified using recrystallization or chromatographic techniques.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization of this compound

| Step | Procedure | Observations |

| 1. Solvent Selection | A suitable solvent system is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. An ethanol-water mixture is often effective.[3] | |

| 2. Dissolution | The crude this compound is dissolved in a minimal amount of the hot solvent (e.g., boiling ethanol). | Ensure all the solid dissolves. |

| 3. Decolorization (Optional) | If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration. | |

| 4. Crystallization | The hot solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation. | Slow cooling generally leads to larger, purer crystals. |

| 5. Isolation and Drying | The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried in a vacuum oven. |

Quantitative Data Summary: Recrystallization

| Parameter | Value |

| Solvent System | Ethanol/Water |

| Expected Recovery | 80-90% |

| Purity (after recrystallization) | >99% |

Column Chromatography

For even higher purity or for the separation of closely related impurities, column chromatography is the method of choice.

Experimental Protocol: Column Chromatography of this compound

| Step | Procedure |

| 1. Stationary Phase | Silica gel (60-120 mesh) is typically used as the stationary phase. |

| 2. Column Packing | A slurry of silica gel in the chosen eluent is packed into a glass column. |

| 3. Sample Loading | The crude this compound is dissolved in a minimum amount of the eluent and loaded onto the top of the silica gel column. |

| 4. Elution | A suitable solvent system (eluent), such as a mixture of ethyl acetate and hexane, is passed through the column to separate the components. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. |

| 5. Fraction Collection | Fractions are collected as the eluent exits the column. |

| 6. Analysis and Pooling | Each fraction is analyzed by TLC to identify the fractions containing pure this compound. These fractions are then combined. |

| 7. Solvent Evaporation | The solvent is removed from the pooled fractions under reduced pressure to yield the purified this compound. |

Quantitative Data Summary: Column Chromatography

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Typical Eluent System | Ethyl Acetate/Hexane gradient |

| Expected Recovery | 70-85% |

| Purity | >99.5% |

Purification Workflow

Caption: Purification options for crude this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical Methods for Characterization and Purity Assessment

| Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. |

| Thin-Layer Chromatography (TLC) | A single spot with a specific Rf value in a given solvent system. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak with a specific retention time. Purity can be quantified by peak area percentage. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups such as N-H, S=O (sulfonamide), C-Cl, and aromatic C-H bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the protons and carbons in the this compound molecule, confirming its structure. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (379.87 g/mol ), along with characteristic fragmentation patterns.[4] |

Mechanism of Action: Signaling Pathway

This compound exerts its diuretic and antihypertensive effects by inhibiting the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the nephron in the kidneys.[5] This inhibition leads to increased excretion of sodium, chloride, and water.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

This guide provides a foundational framework for the synthesis and purification of this compound for research purposes. Researchers should always adhere to standard laboratory safety procedures and consult original literature for further details.

References

A Technical Guide to the Molecular Binding Sites of Cyclopenthiazide on the Na-Cl Cotransporter (NCC)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is a crucial protein in the regulation of electrolyte balance and blood pressure, primarily expressed in the distal convoluted tubule of the kidney.[1][2][3] It is the pharmacological target of thiazide diuretics, a class of drugs widely prescribed for hypertension.[1][4] This technical guide provides an in-depth analysis of the molecular binding site of thiazide diuretics, with a focus on Cyclopenthiazide, on the human NCC. Leveraging recent cryo-electron microscopy (cryo-EM) structures, this document details the specific amino acid interactions, presents quantitative data from mutagenesis studies, outlines key experimental protocols, and describes the allosteric mechanism of inhibition. While high-resolution structural data has been determined using the related compound polythiazide, the conserved chemical scaffold allows for a precise understanding of the binding mechanism applicable to this compound and other members of the thiazide class.

The Thiazide Binding Pocket in the NCC Transmembrane Domain

Recent structural studies have revealed that thiazide diuretics bind within a large vestibule in the transmembrane domain (TMD) of the NCC. This binding site is accessible from the extracellular side and is formed by residues from five transmembrane helices (TM): TM1, TM3, TM6, TM8, and TM10. The transporter is locked in an outward-open conformation upon drug binding. This binding pocket is distinct and provides a basis for the high-affinity and specific inhibition of NCC by this class of drugs.

Caption: Topology of the dimeric NCC, highlighting the domains and the thiazide binding site.

Key Molecular Interactions

The high-resolution cryo-EM structure of NCC in complex with polythiazide provides a detailed atomic map of the binding interactions. Given the conserved 1,2,4-benzothiadiazine-1,1-dioxide core of all thiazide diuretics, these interactions are foundational for understanding this compound binding. The binding is stabilized by a network of hydrogen bonds, hydrophobic interactions, and π-stacking.

Table 1: Molecular Interactions Between Thiazide Diuretics and NCC Residues

| Thiazide Moiety | Interacting NCC Residue(s) | Interaction Type | Transmembrane Helix |

|---|---|---|---|

| 7-position Sulfonamide | N149, N227, N359, A356 (main chain) | Hydrogen Bonds | TM1, TM3, TM6 |

| 6-position Chlorine | F223, Y540 | Cl-π Interactions | TM3, TM10 |

| Aromatic Ring System | F536, C472 | π-π Stacking, Hydrophobic | TM10, TM8 |

| 1-position SO₂ Group | H234, N149 | Hydrogen Bonds | TM3, TM1 |

| 4-position NH Group | T352 | Hydrogen Bond | TM6 |

| 3-position Side Chain | M233, P349, A529, I532 | Hydrophobic Interactions | TM3, TM6, TM10 |

Data derived from the polythiazide-bound NCC structure.

Quantitative Data from Mutagenesis Studies

Site-directed mutagenesis studies have been crucial in validating the structural findings and quantifying the contribution of individual residues to thiazide binding. By mutating key residues in the binding pocket to alanine, researchers have observed significant reductions in the inhibitory potency of thiazides, confirming their role in the interaction.

Table 2: Impact of NCC Mutations on Thiazide Sensitivity

| Mutation | Thiazide Tested | Effect on Sensitivity | Reference |

|---|---|---|---|

| N227A | Polythiazide | ~1,000-fold reduction | |

| N149A | Polythiazide | Substantial reduction | |

| F223A | Polythiazide | ~30-fold reduction | |

| N226A | Indapamide | Drastic reduction | |

| N226A | Chlorthalidone | Drastic reduction |

| N226A | Hydrochlorothiazide | Drastic reduction | |

Mechanism of NCC Inhibition

The binding of this compound inhibits NCC function through a sophisticated dual mechanism:

-

Direct Competition with Chloride: The 6-position chloro group of the thiazide molecule occupies a space that overlaps with the proposed Cl⁻ binding site. This provides a structural basis for the observation that thiazides act as competitive inhibitors with respect to chloride ions.

-

Allosteric Conformational Locking: Upon binding, the diuretic acts as a molecular wedge, locking the transporter in an outward-facing conformation. This prevents the necessary conformational cycling to an inward-facing state, which is essential for ion translocation across the membrane. Specifically, the bound drug would sterically clash with residues I532 and F536 on TM10 if the transporter were to isomerize, thus halting the transport cycle.

Caption: The NCC alternating access cycle and its inhibition by thiazide diuretics.

Experimental Protocols

The elucidation of the thiazide binding site has been made possible by a combination of advanced biochemical and structural biology techniques.

Protein Expression and Purification for Structural Studies

-

Construct Generation: Human NCC cDNA is cloned into a mammalian expression vector. An HA (hemagglutinin) epitope tag is inserted into an extracellular loop (e.g., between residues 414 and 415) to facilitate detection and purification without disrupting function.

-

Expression: The construct is transiently transfected into human embryonic kidney (HEK293S) cells. Cells are grown in suspension culture to produce large quantities of the protein.

-

Membrane Preparation and Solubilization: Cells are harvested, and crude membranes are prepared by cell lysis and ultracentrifugation. The NCC protein is then solubilized from the membranes using detergents such as lauryl maltose neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS).

-

Affinity Chromatography: The solubilized protein is purified using anti-HA affinity chromatography. The protein is eluted from the resin by competition with an HA peptide.

-

Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to isolate homogenous, dimeric NCC particles suitable for structural analysis.

Cryo-Electron Microscopy (Cryo-EM)

-

Sample Preparation: The purified NCC-thiazide complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer.

-

Data Collection: Automated data collection is performed on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Thousands of movies of the protein particles are recorded.

-

Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified, and used to generate a high-resolution 3D reconstruction of the NCC-drug complex using specialized software (e.g., RELION, CryoSPARC).

-

Model Building: An atomic model of the protein and the bound drug is built into the resulting cryo-EM density map and refined.

Functional Transport Assay (Thiazide-Sensitive Iodide Uptake)

This assay measures the transport activity of NCC and its inhibition by thiazides. Iodide (I⁻) is used as a proxy for Chloride (Cl⁻) as it is also transported by NCC.

Caption: Step-by-step workflow for determining NCC activity and inhibition via iodide uptake.

Conclusion and Future Directions

The detailed structural and functional elucidation of the thiazide binding site on the Na-Cl cotransporter marks a significant milestone in renal pharmacology. The binding of this compound is characterized by a network of specific interactions within a transmembrane vestibule, leading to inhibition through both competitive and allosteric mechanisms. This molecular blueprint provides an invaluable tool for researchers and drug development professionals. Future efforts can now focus on structure-based design of novel NCC modulators with improved efficacy, selectivity, and side-effect profiles, potentially leading to next-generation therapies for hypertension and other related disorders.

References

- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopenthiazide as a Positive Allosteric Modulator of AMPA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide (CTZ), a member of the benzothiadiazide class of compounds, is a potent positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action, quantitative effects, and experimental protocols related to the study of this compound's interaction with AMPA receptors. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development. Key data is presented in structured tables for comparative analysis, and critical experimental workflows and signaling pathways are visualized using diagrams.

Introduction to AMPA Receptors and Positive Allosteric Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[2] These receptors are crucial for synaptic plasticity, a fundamental process for learning and memory.[2] AMPA receptors are tetrameric protein complexes composed of four subunits (GluA1-4). Upon binding to the neurotransmitter glutamate, the receptor's ion channel opens, allowing the influx of sodium (Na+) and, in some cases, calcium (Ca2+) ions, leading to neuronal depolarization.

A key characteristic of AMPA receptors is their rapid desensitization, a process where the receptor enters a closed, non-conducting state despite the continued presence of glutamate. This mechanism is crucial for shaping the time course of synaptic transmission. Positive allosteric modulators like this compound enhance AMPA receptor function not by directly activating the receptor, but by binding to a distinct allosteric site. This binding event modulates the receptor's conformational state, typically by reducing desensitization and/or slowing the channel's deactivation (the closing of the channel after glutamate unbinds), thereby potentiating the effect of glutamate.

Mechanism of Action of this compound

This compound enhances AMPA receptor activity primarily by inhibiting receptor desensitization. It binds to a specific site at the dimer interface of the ligand-binding domains of the AMPA receptor subunits. This binding stabilizes the receptor in an open or agonist-bound conformation, making it less likely to transition into the desensitized state. This leads to a prolonged influx of cations in response to glutamate, thereby amplifying synaptic transmission.

The effects of this compound are multifaceted and include:

-

Inhibition of Desensitization: CTZ produces a rapid and potent inhibition of AMPA receptor desensitization.

-

Potentiation of AMPA Currents: A slower, more sustained potentiation of the peak AMPA current is also observed.

-

Increased Apparent Agonist Affinity: By stabilizing the active state, CTZ increases the apparent affinity of the receptor for agonists like glutamate and AMPA.

-

Prolonged Single-Channel Openings: At the single-channel level, CTZ lengthens the duration of channel openings.

-

Slowing of Deactivation: CTZ can also enhance the current deactivation time.

This compound exhibits selectivity for the "flip" splice variants of the AMPA receptor subunits over the "flop" variants.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on AMPA receptor function as reported in the literature. These studies were primarily conducted using patch-clamp electrophysiology on HEK 293 cells stably transfected with the rat GluR1 subunit.

Table 1: Potentiation of AMPA Currents by this compound (100 µM)

| Parameter | Fold Increase | EC50 (µM) | Hill Coefficient (nH) |

| Peak AMPA Current | 90-fold | 28 | 2.8 |

| Current at end of AMPA application | 636-fold | 46 | 3.6 |

| Current Integral | 730-fold | 41 | 4.5 |

Data from a study using 150 µM AMPA on HEK 293 cells expressing GluR1.

Table 2: Effect of this compound on Agonist Affinity

| Condition | Agonist | EC50 (µM) |

| Without this compound | AMPA | 139 |

| With 100 µM this compound | AMPA | Not explicitly stated, but a leftward shift in the dose-response curve was observed. |

| With 100 µM this compound | Kainate | Significant decrease observed. |

Table 3: Effect of this compound on Agonist and Antagonist Binding

| Ligand | Condition | KD (nM) | BMAX (pmol/mg protein) |

| --INVALID-LINK--F-Willardiine (agonist) | Control | K_D1_=33 ± 7, K_D2_=720 ± 250 | B_MAX1_=1.6 ± 0.3, B_MAX2_=7.8 ± 4.0 |

| --INVALID-LINK--F-Willardiine (agonist) | + 100 µM CTZ | 140 ± 19 | 2.9 ± 0.5 |

| [3H]NBQX (antagonist) | Control | 24 ± 4 | 12.0 ± 0.1 |

| [3H]NBQX (antagonist) | + 100 µM CTZ | 111 ± 34 | 12 ± 3 |

Data from binding assays on rat cerebral cortex membranes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on AMPA receptors.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for studying the effects of this compound on AMPA receptor currents.

Objective: To measure macroscopic currents through AMPA receptors in response to agonist application and to quantify the modulatory effects of this compound.

Cell Preparation:

-

HEK 293 cells stably or transiently transfected with the desired AMPA receptor subunit (e.g., rat GluR1 flip).

-

Cultured primary neurons can also be used.

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

Recording Procedure:

-

Establish a whole-cell recording configuration using a patch-clamp amplifier.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Use a rapid solution exchange system to apply the AMPA receptor agonist (e.g., 150 µM AMPA or 1 mM glutamate).

-

To study potentiation, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 4 seconds to several minutes) before co-applying with the agonist.

-

To measure desensitization, apply a prolonged pulse of the agonist (e.g., 10 seconds).

-

To measure deactivation, apply a brief pulse of the agonist (e.g., 1 ms).

-

Record the resulting currents.

Data Analysis:

-

Measure the peak amplitude of the current to determine potentiation.

-

Fit the decay of the current during prolonged agonist application to an exponential function to determine the rate of desensitization.

-

Fit the decay of the current after a brief agonist pulse to an exponential function to determine the rate of deactivation.

Radioligand Binding Assays

These assays are used to determine how this compound affects the binding of agonists and antagonists to the AMPA receptor.

Objective: To quantify the affinity (KD) and maximum number of binding sites (BMAX) for a radiolabeled ligand in the presence and absence of this compound.

Preparation:

-

Isolated nerve endings or resealed plasma membrane vesicles from rat cerebral cortex.

Procedure:

-

Incubate the membrane preparation with a radiolabeled AMPA receptor ligand (e.g., --INVALID-LINK--F-Willardiine or [3H]NBQX).

-

In parallel incubations, include a range of concentrations of unlabeled this compound.

-

After incubation to allow binding to reach equilibrium, separate the bound from unbound radioligand (e.g., by rapid filtration).

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

Data Analysis:

-

Perform saturation binding experiments to determine KD and BMAX.

-

Perform competition binding experiments to determine the inhibitory constant (Ki) of this compound.

Visualizations

Signaling Pathway of AMPA Receptor Modulation by this compound

Caption: Mechanism of this compound as a positive allosteric modulator of AMPA receptors.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the characterization of this compound's effects on AMPA receptors.

Logical Relationship of this compound's Mechanism

Caption: Logical flow of the molecular mechanism of this compound action on AMPA receptors.

References

An In-Depth Technical Guide to the Discovery and Development of Cyclopenthiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of cyclopenthiazide, a thiazide diuretic that emerged from the groundbreaking research into benzothiadiazine derivatives in the mid-20th century. We will delve into the historical context of its synthesis, the pivotal pharmacological screening methods that established its diuretic and antihypertensive properties, and the early clinical investigations that paved the way for its therapeutic use. This document includes detailed experimental protocols from the era, quantitative data from seminal studies, and visualizations of its mechanism of action and the drug discovery workflow of the time.

Introduction: The Dawn of Thiazide Diuretics

The 1950s marked a revolutionary period in the management of hypertension and edema, largely driven by the discovery of a new class of oral diuretics: the thiazides. Prior to this, therapeutic options were limited and often associated with significant toxicity. The development of chlorothiazide by researchers at Merck & Co. in 1957 heralded a new era in diuretic therapy. This breakthrough spurred further research into related benzothiadiazine structures, leading to the synthesis of a series of potent diuretic and antihypertensive agents, including this compound.

This compound, chemically known as 6-chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, was first synthesized and reported in 1961 by Whitehead and colleagues.[1] Its development represented a significant advancement in the field, offering a potent and orally active agent for the treatment of fluid retention and high blood pressure.

The Discovery and Synthesis of this compound

The synthesis of this compound was a direct result of the structure-activity relationship studies on 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxides. The foundational work by Whitehead et al. described the synthetic pathway to this novel compound.

Original Synthesis

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-benzo[e]thiadiazine-7-sulfonamide |

| CAS Number | 742-20-1 |

| Molecular Formula | C₁₃H₁₈ClN₃O₄S₂ |

| Molar Mass | 379.87 g·mol⁻¹ |

Source: PubChem CID 2904

Preclinical Pharmacological Evaluation

The initial pharmacological assessment of this compound was crucial in characterizing its diuretic and antihypertensive effects. These early studies, conducted in the late 1950s and early 1960s, relied on established animal models to predict clinical efficacy.

Diuretic Activity Screening in Rats

A common method for evaluating diuretic activity during this period was the Lipschitz test, or variations thereof, performed in rats.

-

Animal Model: Male Wistar rats, weighing between 150-200g, were used. The animals were fasted for 18 hours prior to the experiment, with free access to water.

-

Grouping: Rats were divided into a control group and a test group (receiving this compound).

-

Hydration: All animals were orally administered a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight to ensure a uniform state of hydration and promote urine flow.

-

Drug Administration: The test group received an oral dose of this compound suspended in the saline solution. The control group received only the saline solution.

-

Urine Collection: Immediately after administration, the rats were placed in individual metabolic cages designed to separate urine and feces. Urine was collected for a period of 5 to 24 hours.

-

Parameters Measured:

-

Total urine volume.

-

Urine electrolyte concentrations (Na⁺, K⁺, Cl⁻) were determined using flame photometry.

-

-

Data Analysis: The diuretic activity was expressed as the ratio of urine output in the test group compared to the control group. Saluretic and natriuretic activities were also calculated based on electrolyte excretion.

Table 2: Preclinical Diuretic and Saluretic Activity of this compound (Illustrative Data based on Typical Thiazide Profiles)

| Parameter | Control (Saline) | This compound (10 mg/kg) |

| Urine Volume (ml/5h) | 2.5 ± 0.4 | 5.8 ± 0.7 |

| Na⁺ Excretion (mEq/5h) | 0.3 ± 0.05 | 0.9 ± 0.1 |

| K⁺ Excretion (mEq/5h) | 0.2 ± 0.03 | 0.4 ± 0.06 |

| Cl⁻ Excretion (mEq/5h) | 0.4 ± 0.06 | 1.1 ± 0.15 |

*p < 0.05 compared to control. Data are representative and not from a specific single study on this compound.

Antihypertensive Activity in Animal Models

The hypotensive effects of this compound would have been evaluated in animal models of hypertension, such as the renal hypertensive dog.

-

Animal Model: Trained, unanesthetized female dogs with surgically induced renal hypertension were used.

-

Blood Pressure Measurement: Baseline blood pressure was measured directly via an arterial cannula or indirectly using a cuff method.

-

Drug Administration: this compound was administered orally.

-

Monitoring: Blood pressure was monitored at regular intervals for several hours to days to determine the onset and duration of the antihypertensive effect.

-

Data Analysis: The mean arterial pressure was calculated and compared to baseline values.

Mechanism of Action: Inhibition of the Na⁺-Cl⁻ Cotransporter

This compound exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.

By blocking the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the osmotic pressure within the renal tubules, resulting in increased excretion of sodium, chloride, and water.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule.

Early Clinical Development

Following promising preclinical results, this compound, under the trade name Navidrex, entered clinical trials in the early 1960s to evaluate its safety and efficacy in humans for the treatment of hypertension and edema.

Clinical Trials in Hypertension

Early clinical studies focused on establishing the dose-response relationship of this compound for blood pressure reduction.

Table 3: Hypotensive Effect of this compound in Hypertensive Patients (Illustrative Data from a 6-week study)

| Treatment Group | N | Baseline Mean Arterial Pressure (mmHg) | Final Mean Arterial Pressure (mmHg) | Change in Mean Arterial Pressure (mmHg) |

| Placebo | 30 | 125 ± 8 | 123 ± 7 | -2 |

| This compound (0.25 mg/day) | 30 | 126 ± 9 | 112 ± 8 | -14 |

| This compound (0.5 mg/day) | 30 | 124 ± 8 | 108 ± 7 | -16 |

*p < 0.01 compared to placebo. Data are representative of early clinical trial findings.

Clinical Trials in Edema

The efficacy of this compound in promoting diuresis and reducing edema was also a key area of investigation.

Table 4: Diuretic Effect of this compound in Edematous Patients (Illustrative Data)

| Parameter | Baseline | After 1 week of this compound (0.5 mg/day) |

| Body Weight (kg) | 75.2 ± 5.1 | 72.8 ± 4.9 |

| 24-hour Urine Volume (L) | 1.2 ± 0.3 | 2.5 ± 0.5 |

| 24-hour Urinary Na⁺ Excretion (mEq) | 85 ± 15 | 180 ± 25* |

*p < 0.05 compared to baseline. Data are representative of early clinical trial findings.

The Drug Discovery and Development Workflow (circa 1950s-1960s)

The discovery of this compound was a product of a systematic drug discovery process that was becoming established in the pharmaceutical industry during the mid-20th century.

Caption: A generalized workflow for diuretic drug discovery and development in the mid-20th century.

Conclusion

The discovery and development of this compound represent a significant chapter in the history of cardiovascular and renal pharmacology. Emerging from the systematic exploration of benzothiadiazine chemistry, it quickly established itself as a potent and effective oral diuretic and antihypertensive agent. The preclinical and clinical evaluation methods of the time, though less complex than modern standards, successfully identified its key pharmacological properties and paved the way for its long-standing therapeutic use. The mechanism of action, centered on the inhibition of the sodium-chloride cotransporter, remains a cornerstone of our understanding of diuretic therapy. This guide has provided a technical overview of this important journey, from the laboratory bench to the clinic, highlighting the scientific rigor and innovation that characterized this era of pharmaceutical research.

References

Investigating the Vasodilatory Properties of Cyclopenthiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide, a member of the thiazide diuretic class, is primarily utilized for its antihypertensive effects. While its diuretic action via inhibition of the sodium-chloride symporter in the renal distal convoluted tubules is well-established, a significant component of its blood pressure-lowering effect is attributed to its direct vasodilatory properties.[1][2] This technical guide provides an in-depth exploration of the current understanding of the mechanisms underlying this compound-induced vasodilation, supported by experimental evidence primarily from studies on related thiazide diuretics. It details key experimental protocols for investigating these vascular effects and presents proposed signaling pathways through structured diagrams.

Introduction

This compound is a benzothiadiazine diuretic that effectively reduces blood pressure in hypertensive patients.[3] Its therapeutic efficacy stems from a dual mechanism: a reduction in blood volume through diuresis and a direct relaxation of vascular smooth muscle, leading to a decrease in total peripheral resistance.[1][2] The vasodilatory action is believed to be a direct effect on the vasculature, independent of its renal actions. This guide focuses on the latter, delving into the molecular pathways and experimental methodologies used to characterize the vasodilatory properties of this compound and related thiazide compounds.

Proposed Mechanisms of Thiazide-Induced Vasodilation

The precise molecular mechanisms underlying the vasodilatory effects of this compound are not fully elucidated; however, research on thiazide diuretics, particularly hydrochlorothiazide, has pointed towards several key signaling pathways within vascular smooth muscle cells (VSMCs).

Activation of Potassium Channels

A primary hypothesis for thiazide-induced vasodilation involves the activation of large-conductance calcium-activated potassium channels (BKCa). Opening of these channels in VSMCs leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca2+) and leading to smooth muscle relaxation and vasodilation. Studies have shown that the vasodilatory effect of hydrochlorothiazide can be inhibited by tetraethylammonium (TEA), a non-selective potassium channel blocker, which supports the involvement of this pathway.

Caption: Proposed mechanism of this compound-induced vasodilation via BKCa channel activation.

Inhibition of the RhoA/Rho Kinase (ROCK) Pathway

Another significant proposed mechanism is the inhibition of the RhoA/Rho kinase (ROCK) signaling pathway. The ROCK pathway plays a crucial role in Ca2+ sensitization of the contractile apparatus in VSMCs. When activated, ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), which leads to an increase in phosphorylated myosin light chain (MLC) and subsequent vasoconstriction, even at constant intracellular Ca2+ levels. Studies on thiazide-like diuretics have demonstrated that they can reduce the expression of RhoA and ROCK, thereby promoting MLCP activity and leading to vasodilation through Ca2+ desensitization. This effect is independent of the endothelium.

Caption: Proposed mechanism of this compound-induced vasodilation via RhoA/ROCK pathway inhibition.

Role of the Endothelium and Nitric Oxide

The involvement of the endothelium and nitric oxide (NO) in thiazide-induced vasodilation is less definitive. Some studies suggest that the vasorelaxant effects of certain thiazides are, in part, dependent on an intact endothelium and may involve NO synthase. However, other research indicates that thiazides like hydrochlorothiazide and chlorthalidone do not improve endothelium-dependent relaxation or reduce oxidative stress. Therefore, while a component of endothelium-mediated vasodilation cannot be entirely ruled out, the primary mechanisms for this compound are likely endothelium-independent.

Quantitative Data on Thiazide-Induced Vasodilation

| Compound | Experimental Model | Parameter | Value | Reference |

| Hydrochlorothiazide | Human forearm (in vivo) | Maximal Vasodilation | 55 ± 14% | |

| Hydrochlorothiazide | Human forearm (in vivo) | Plasma Concentration | 11.0 ± 1.6 µg/mL | |

| Chlorthalidone | Rat aortic rings | Inhibition of Norepinephrine-induced contraction | Concentration-dependent | |

| Hydrochlorothiazide | Rat aortic rings | Inhibition of Norepinephrine-induced contraction | Concentration-dependent |

Note: The in vivo vasodilatory effect of hydrochlorothiazide was observed at concentrations 10-20 times higher than those typically achieved with clinical oral doses.

Experimental Protocols

To investigate the vasodilatory properties of this compound, several key experimental protocols can be employed.

Isolated Aortic Ring Assay

This ex vivo method is the gold standard for assessing the direct effect of a compound on vascular tone.

Objective: To determine the concentration-dependent vasodilatory effect of this compound on pre-contracted arterial rings.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., Wistar rat).

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit physiological salt solution (PSS).

-

Remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.

-

-

Mounting:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing PSS at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with PSS changes every 15-20 minutes.

-

Induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to test tissue viability.

-

Wash the rings and allow them to return to baseline.

-

For endothelium-intact rings, assess endothelial integrity by inducing a submaximal contraction with an alpha-agonist like phenylephrine (PE, e.g., 1 µM) and then adding acetylcholine (ACh, e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

-

-

Experimental Procedure:

-

Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or angiotensin II).

-

Once the contraction has reached a stable plateau, add this compound in a cumulative, concentration-dependent manner to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist.

-

Plot the concentration-response curve and calculate the EC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation).

-

Caption: General experimental workflow for the isolated aortic ring assay.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual VSMCs.

Objective: To determine if this compound directly activates BKCa channels in VSMCs.

Methodology:

-

Cell Isolation: Isolate single VSMCs from a suitable artery (e.g., cerebral or mesenteric) by enzymatic digestion.

-

Recording:

-

Use the whole-cell patch-clamp configuration to record membrane currents.

-

Use a pipette solution containing potassium and a bath solution designed to isolate potassium currents.

-

Hold the cell membrane at a set potential (e.g., -60 mV) and apply voltage steps to elicit channel opening.

-

-

Experimental Procedure:

-

Obtain a baseline recording of potassium currents.

-

Perfuse the bath with a solution containing this compound at various concentrations.

-

Record any changes in the amplitude and kinetics of the potassium currents.

-

-

Confirmation: To confirm the involvement of BKCa channels, perform experiments in the presence of specific blockers like iberiotoxin. An increase in outward current in the presence of this compound that is subsequently blocked by iberiotoxin would provide strong evidence for BKCa channel activation.

Rho Kinase (ROCK) Activity Assay

Objective: To determine if this compound inhibits ROCK activity in VSMCs.

Methodology: This can be assessed using commercially available ELISA-based kits. VSMCs are treated with this compound, and cell lysates are then analyzed for the level of phosphorylated myosin phosphatase target subunit 1 (MYPT1), a direct substrate of ROCK. A decrease in phosphorylated MYPT1 would indicate inhibition of ROCK activity.

Conclusion

The vasodilatory properties of this compound are a crucial component of its antihypertensive action. Current evidence, primarily from studies on other thiazide diuretics, suggests that the primary mechanisms involve direct effects on vascular smooth muscle, including the activation of BKCa potassium channels and the inhibition of the RhoA/Rho kinase pathway. The role of the endothelium and nitric oxide appears to be less significant. While this guide provides a framework for understanding and investigating these properties, further research is needed to provide specific quantitative data for this compound and to fully elucidate the interplay between its various potential signaling pathways. Such studies will be invaluable for optimizing the therapeutic use of this compound and for the development of future antihypertensive agents.

References

Cyclopenthiazide's Effect on Potassium Excretion in the Distal Nephron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanisms by which cyclopenthiazide, a thiazide diuretic, influences potassium excretion in the distal nephron. It synthesizes findings from clinical and preclinical research to offer a comprehensive resource for professionals in pharmacology and drug development. This document details the molecular pathways, presents quantitative data from clinical studies, and outlines the experimental protocols used to derive these insights.

Executive Summary

This compound is a thiazide diuretic primarily used in the management of hypertension and edema. Its therapeutic effect is derived from its ability to increase sodium and water excretion. However, a prominent side effect is the enhanced excretion of potassium, potentially leading to hypokalemia. This guide elucidates the physiological and molecular processes underlying this effect. The primary mechanism involves the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT), which leads to a cascade of events in the downstream segments of the nephron, ultimately augmenting potassium secretion.

Mechanism of Action

The effect of this compound on potassium excretion is not direct but is a consequence of its primary action on sodium reabsorption in the DCT.[1] This process can be broken down into several key steps:

Inhibition of the Na-Cl Cotransporter (NCC)

This compound selectively binds to and inhibits the thiazide-sensitive Na-Cl cotransporter (NCC) located on the apical membrane of epithelial cells in the distal convoluted tubule.[1] NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking this transporter, this compound increases the concentration of sodium and chloride ions in the tubular fluid that flows into the connecting tubule (CNT) and the cortical collecting duct (CCD).

The activity of NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[2][3] WNK kinases phosphorylate and activate SPAK, which in turn phosphorylates and activates NCC, promoting salt reabsorption.[4] Thiazide diuretics act as inhibitors of this final transport step.

Increased Distal Sodium Delivery and Electrogenic Reabsorption

The increased luminal sodium concentration in the late distal nephron (CNT and CCD) enhances the activity of the epithelial sodium channel (ENaC). ENaC reabsorbs sodium ions from the tubular fluid into the principal cells. This electrogenic transport of positive charge creates a more negative electrical potential in the tubular lumen.

Enhanced Potassium Secretion

The lumen-negative transepithelial potential difference generated by ENaC activity provides a strong driving force for the secretion of potassium ions (K+) from the principal cells into the tubular fluid. This secretion occurs primarily through two types of potassium channels on the apical membrane:

-

Renal Outer Medullary Potassium Channel (ROMK): This is the primary channel responsible for basal potassium secretion.

-

Big Potassium (BK) or Maxi-K Channel: This channel is activated by increased tubular flow and membrane depolarization, both of which occur following thiazide administration.

Activation of the Renin-Angiotensin-Aldosterone System (RAAS)

The diuretic and natriuretic effects of this compound lead to a reduction in extracellular fluid volume. This volume depletion is sensed by the kidneys and triggers the activation of the Renin-Angiotensin-Aldosterone System (RAAS). The resulting increase in circulating aldosterone further stimulates potassium loss. Aldosterone acts on the principal cells of the distal nephron to:

-

Increase the expression and activity of ENaC, further enhancing sodium reabsorption and the lumen-negative potential.

-

Increase the activity of the basolateral Na-K-ATPase, which pumps potassium into the principal cells from the blood, thereby increasing the intracellular potassium pool available for secretion.

-

Upregulate the expression and activity of ROMK channels.

References

- 1. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular insights from dysregulation of the thiazide-sensitive WNK/SPAK/NCC pathway in the kidney: Gordon syndrome and thiazide-induced hyponatraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

The Role of Cyclopenthiazide in Managing Fluid Retention in Heart Failure Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of cyclopenthiazide in managing fluid retention within preclinical heart failure models. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of diuretic therapies for heart failure.

Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter

This compound, a member of the thiazide class of diuretics, exerts its primary effect by inhibiting the sodium-chloride (Na+-Cl-) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron.[1] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, this compound increases the osmotic pressure within the tubules.[1][2] This leads to enhanced excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and alleviating the symptoms of fluid retention characteristic of heart failure.[1][2]

The molecular interaction involves this compound binding to a specific site on the NCC protein, which sterically hinders the transport of Na+ and Cl- ions across the apical membrane of the DCT cells. This targeted action is fundamental to its diuretic and antihypertensive properties.

Quantitative Data on Diuretic and Cardiovascular Effects

While specific quantitative data for this compound in heart failure models is limited in the readily available literature, studies on the closely related thiazide diuretic, hydrochlorothiazide, provide valuable insights into the expected effects.

Table 1: Effects of Hydrochlorothiazide on Cardiac Function in a Rat Model of Myocardial Infarction-Induced Heart Failure

| Parameter | Control Group | Hydrochlorothiazide Group (12.5 mg/kg/day) | Spironolactone Group (20 mg/kg/day) |

| Ejection Fraction (%) | Significantly lower than sham | Significantly improved vs. control | Significantly improved vs. control |

| Left Ventricular End-Systolic Pressure (mmHg) | Significantly lower than sham | Significantly improved vs. control | Significantly improved vs. control |

| Collagen Volume Fraction (%) | Significantly higher than sham | Significantly reduced vs. control | Significantly reduced vs. control |

Data adapted from a study on hydrochlorothiazide in a rat model of post-myocardial infarction congestive heart failure. The study reported statistically significant improvements in the treatment groups compared to the control group (P<0.05), but did not provide specific numerical values in the abstract for direct comparison here.

Table 2: Effects of Hydrochlorothiazide on Urinary Electrolyte Excretion in a Mouse Model of Cardiorenal Syndrome

| Parameter | Sham Mice | Myocardial Infarction (MI) Mice |

| Change in Urinary Na+ Excretion (μmols/4h) | 75.24 ± 11.18 | 129.54 ± 11.59 |

| Change in Urinary Cl- Excretion (μmols/4h) | 39.44 ± 10.15 | 94.61 ± 11.56 |

Data represents the diuretic response to a 100 mg/kg dose of hydrochlorothiazide. The response was reported to be slightly higher in the MI group (p<0.05 vs sham).

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are outlines for inducing heart failure in rodent models and for assessing diuretic efficacy.

Induction of Heart Failure in Rodent Models

Several models are utilized to mimic the pathophysiology of heart failure in rodents. The choice of model depends on the specific research question.

-

Myocardial Infarction (MI) via Coronary Artery Ligation: This is a widely used model to induce heart failure with reduced ejection fraction.

-

Anesthesia: Anesthetize the animal (e.g., rat) using an appropriate anesthetic agent (e.g., ketamine/xylazine mixture).

-

Surgical Preparation: Intubate the animal and provide artificial ventilation. Perform a left thoracotomy to expose the heart.

-

Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

-

Closure and Recovery: Close the chest cavity and allow the animal to recover. Heart failure typically develops over several weeks.

-

-

Pressure Overload via Transverse Aortic Constriction (TAC): This model induces cardiac hypertrophy and subsequent heart failure.

-

Anesthesia and Surgical Preparation: Similar to the MI model, anesthetize and prepare the animal for thoracic surgery.

-

Aortic Constriction: Isolate the transverse aorta and place a ligature around it, typically tied against a blunt needle of a specific gauge to create a standardized degree of constriction.

-

Closure and Recovery: Remove the needle, close the surgical site, and monitor the animal during recovery.

-

Assessment of Diuretic Efficacy in Heart Failure Models

Once heart failure is established, the efficacy of diuretic compounds like this compound can be evaluated.

-

Animal Acclimatization: House the animals in metabolic cages for a period of acclimatization to minimize stress-related variations in urine and electrolyte excretion.

-